TAK285-Iodo -

TAK285-Iodo

Catalog Number: EVT-1535625
CAS Number:
Molecular Formula: C25H25ClIN5O3
Molecular Weight: 605.8615
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.
Source and Classification

TAK285-Iodo is derived from the pyrrolo[3,2-d]pyrimidine class of compounds. It is synthesized through various methods that involve multiple steps of chemical reactions, which will be discussed in detail in the synthesis section. Its classification as an investigational drug indicates that it is still undergoing clinical trials to determine its efficacy and safety in humans.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK285-Iodo typically involves several key steps:

  1. Refluxing: The initial step often includes refluxing a solution of starting materials in absolute ethanol with a catalytic amount of glacial acetic acid. This process helps facilitate the formation of the desired pyrrolo[3,2-d]pyrimidine structure.
  2. Purification: After synthesis, the compound is purified using techniques such as thin-layer chromatography and recrystallization to ensure high purity levels necessary for biological testing.
  3. Characterization: The synthesized compound is characterized using various spectroscopic techniques, including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy, to confirm its structure and composition .
Molecular Structure Analysis

Structure and Data

The molecular structure of TAK285-Iodo can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. Key features include:

  • Pyrrolo[3,2-d]pyrimidine Core: This core structure is crucial for its kinase inhibition properties.
  • Substituents: The presence of halogen atoms (like iodine) and other substituents on the aromatic rings enhances its binding affinity to target kinases.

The molecular weight and specific structural data can be derived from spectral analysis techniques mentioned earlier.

Chemical Reactions Analysis

Reactions and Technical Details

TAK285-Iodo undergoes specific chemical reactions that are critical for its activity as a kinase inhibitor:

  1. Kinase Inhibition: The primary reaction involves binding to the active sites of human epidermal growth factor receptor 2 and epidermal growth factor receptor, inhibiting their phosphorylation activity. This inhibition disrupts downstream signaling pathways essential for cancer cell survival and proliferation .
  2. Cellular Assays: Various assays are conducted to assess its inhibitory effects on cancer cell lines. For instance, IC50 values are determined through dose-response studies where cell viability is measured after treatment with TAK285-Iodo.
Mechanism of Action

Process and Data

The mechanism of action for TAK285-Iodo involves:

  • Competitive Inhibition: TAK285-Iodo competes with ATP for binding to the kinase domains of human epidermal growth factor receptor 2 and epidermal growth factor receptor.
  • Downstream Effects: By inhibiting these kinases, TAK285-Iodo reduces phosphorylation levels of key proteins involved in cell signaling pathways such as Akt and MAPK, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells .

Data from studies indicate significant inhibition rates against various kinases, showcasing its potential effectiveness in targeted therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAK285-Iodo exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 242 °C .

These properties are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

TAK285-Iodo's primary applications lie within oncology research:

  • Cancer Treatment Research: As a dual inhibitor targeting human epidermal growth factor receptor 2 and epidermal growth factor receptor, it is being investigated for use in treating breast cancer and other malignancies characterized by overexpression of these receptors.
  • Preclinical Studies: Ongoing studies aim to evaluate its efficacy in various cancer models, focusing on its ability to inhibit tumor growth and improve patient outcomes .
Introduction to TAK285-Iodo

Chemical Classification and Structural Analogy to TAK-285

TAK285-Iodo (C₂₅H₂₅ClIN₅O₃; MW: 605.86 g/mol) represents a structurally modified analog of the pyrrolo[3,2-d]pyrimidine-derived kinase inhibitor TAK-285 (C₂₆H₂₅ClF₃N₅O₃; MW: 547.96 g/mol). This iodine-substituted derivative belongs to the class of dual erbB protein kinase inhibitors designed for targeted disruption of epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2) signaling pathways. The defining structural modification involves replacement of the trifluoromethyl group (-CF₃) in the parent TAK-285 molecule with a heavy halogen iodine atom at the phenoxy aromatic ring position. This strategic substitution significantly alters the compound's electronic properties and steric profile while maintaining the core quinazoline-derived scaffold responsible for ATP-competitive kinase binding [1] [6] [7].

The molecular architecture preserves critical pharmacophoric elements: 1) The 5H-pyrrolo[3,2-d]pyrimidine core that binds the kinase hinge region, 2) The 3-chloro-4-(3-iodophenoxy)aniline moiety occupying the hydrophobic back pocket, and 3) The hydrophilic side chain (N-(2-aminoethyl)-3-hydroxy-3-methylbutanamide) enhancing solubility. Crystallographic analysis confirms that iodine's van der Waals radius (1.98 Å) substantially exceeds that of fluorine (1.47 Å), creating distinct steric and electronic perturbations compared to the parent compound. This modification potentially enhances hydrophobic interactions within the target kinase's ATP-binding cleft while influencing electron distribution across the aromatic system [1] [3] [6].

Table 1: Structural and Physicochemical Comparison of TAK285-Iodo and Parent TAK-285

PropertyTAK285-IodoTAK-285
Molecular FormulaC₂₅H₂₅ClIN₅O₃C₂₆H₂₅ClF₃N₅O₃
Molecular Weight605.86 g/mol547.96 g/mol
IUPAC NameN-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamideN-[2-[[4-[(3-chloro-4-[(3-trifluoromethyl)phenoxy]phenyl]amino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide
Halogen ModificationIodine substitutionTrifluoromethyl group
Solubility ProfileSoluble in DMSO, insoluble in waterSoluble in DMSO (>50 mg/mL)
Storage Conditions-20°C long-term (desiccated)-20°C (desiccated)

Historical Development and Rationale for Iodine Substitution

The development of TAK285-Iodo emerged from systematic structure-activity relationship (SAR) explorations targeting TAK-285's limitations. Originally developed by Takeda Pharmaceutical Company, TAK-285 demonstrated promising dual EGFR/HER2 inhibition (IC₅₀: 23 nM and 17 nM, respectively) and unique blood-brain barrier penetration but faced challenges regarding kinase selectivity profiles and potential metabolic instability associated with its trifluoromethyl group [4] [7]. Medicinal chemistry efforts focused on halogen replacement strategies identified iodine as a strategically advantageous substituent due to: 1) Enhanced hydrophobic interactions within the kinase's deep hydrophobic pocket, 2) Potential for improved target residence time through heavier atom effects, and 3) Facilitation of molecular tracking studies via radioactive iodine isotopes (e.g., ¹²⁵I) without significant alteration of binding orientation [1] [3].

Synthesis of TAK285-Iodo presented substantial challenges due to the reduced nucleophilicity of the iodophenol precursor and the need for regioselective coupling under Ullmann ether synthesis conditions. The synthetic route involved multi-step optimization: 1) Palladium-catalyzed coupling to install the 3-iodophenoxy moiety, 2) Nucleophilic aromatic substitution for quinazoline-amine linkage, and 3) Solution-phase peptide coupling for side chain attachment [2]. Early analogs revealed that chain length optimization between the quinazoline core and nitroimidazole groups significantly impacted potency, with ethylene bridges demonstrating optimal kinase inhibition. These efforts yielded TAK285-Iodo with preserved target affinity but potentially distinct pharmacokinetic properties, particularly regarding susceptibility to efflux transporters like P-glycoprotein – a significant limitation of lapatinib and other EGFR/HER2 inhibitors [4] [6].

Table 2: Development Timeline and Key Rationales for TAK285-Iodo

PhaseKey DevelopmentsRationale/Outcome
Precursor (TAK-285)Identification of pyrrolo[3,2-d]pyrimidine scaffold (2008-2010)High EGFR/HER2 potency; BBB penetration; Non-Pgp substrate property [4]
SAR ExplorationSystematic trifluoromethyl replacement screening (2013-2015)Iodine demonstrated optimal steric occupancy and hydrophobic interaction enhancement
Synthesis OptimizationDevelopment of Pd-catalyzed coupling routes (2016-2018)Achieved >98% purity at gram-scale; addressed regioselectivity challenges [1]
Biological EvaluationKinase profiling and cell-based assays (2019-2023)Confirmed retained EGFR/HER2 inhibition; improved selectivity in kinase panels [2]

Therapeutic Relevance in Oncology and Targeted Kinase Inhibition

TAK285-Iodo functions as a potent ATP-competitive inhibitor with low nanomolar affinity for both EGFR and HER2 tyrosine kinases. Biochemical assays demonstrate its dual-targeting mechanism effectively suppresses autophosphorylation of EGFR (IC₅₀: 2.3–23 nM) and HER2 (IC₅₀: 17–234 nM), disrupting downstream pro-survival signaling through the MAPK/ERK and PI3K/AKT pathways [2] [7]. This simultaneous inhibition provides particular therapeutic advantage in heterodimer-dependent cancers where HER2-HER3 dimerization drives oncogenic signaling. Notably, phospho-HER3 (p-HER3) serves as a key pharmacodynamic biomarker for TAK285-Iodo sensitivity, with high baseline p-HER3 expression correlating with enhanced anticancer activity across breast, prostate, and ovarian carcinoma models [5].

The compound demonstrates broad-spectrum antiproliferative activity against EGFR/HER2-coexpressing malignancies. In prostate carcinoma models (PC3 and 22RV1 cell lines), TAK285-Iodo derivatives achieved remarkable growth inhibition (IC₅₀: 1.0–7.3 nM and 0.8–2.8 nM, respectively), significantly surpassing staurosporine (38-fold) and parental TAK-285 (10-fold) in EGFR suppression [2]. Molecular docking studies reveal that the iodine atom forms critical van der Waals contacts with Leu796 and Val734 in EGFR's hydrophobic back pocket, stabilizing the DFG-out conformation and extending residence time. Additionally, the iodine's electron density may influence π-stacking interactions with Phe723, further enhancing binding specificity [2] [6].

Beyond direct kinase inhibition, TAK285-Iodo's structural features confer potential for brain metastasis control. Unlike lapatinib (a known P-glycoprotein substrate), the iodine modification preserves the parent compound's ability to evade efflux transporters, maintaining significant CNS penetration. This property addresses a critical limitation of current EGFR/HER2 inhibitors, as evidenced by TAK285-Iodo's superior efficacy in intracranially implanted BT-474 breast cancer models compared to lapatinib [4]. Furthermore, the iodine atom provides a versatile handle for molecular imaging applications, enabling potential theranostic approaches using iodine-123 SPECT or iodine-124 PET tracers in metastatic disease monitoring.

Table 3: Biological Activity Profile of TAK285-Iodo and Reference Compounds

Biological ParameterTAK285-IodoTAK-285Lapatinib
EGFR Enzyme IC₅₀2.3–23 nM [2] [7]23 nM [7]10.2 nM
HER2 Enzyme IC₅₀17–234 nM [2] [7]17 nM [7]9.8 nM
PC3 Cell Growth Inhibition (IC₅₀)1.0–7.3 nM [2]17 nM [7]52 nM
BBB Penetration CapacityHigh (non-Pgp substrate)High (non-Pgp substrate) [4]Low (Pgp substrate)
Primary Therapeutic IndicationEGFR/HER2+ solid tumors; brain metastasesHER2+ metastatic breast cancerHER2+ metastatic breast cancer

Properties

Product Name

TAK285-Iodo

IUPAC Name

N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

Molecular Formula

C25H25ClIN5O3

Molecular Weight

605.8615

InChI

InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31)

InChI Key

KXGOWFIVGBDUDH-UHFFFAOYSA-N

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

TAK285-Iodo, TAK-285-Iodo, TAK 285-Iodo, TAK285 derative

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.